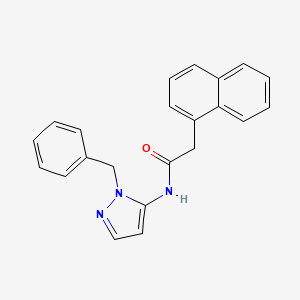N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide
CAS No.:
Cat. No.: VC15212238
Molecular Formula: C22H19N3O
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H19N3O |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | N-(2-benzylpyrazol-3-yl)-2-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C22H19N3O/c26-22(15-19-11-6-10-18-9-4-5-12-20(18)19)24-21-13-14-23-25(21)16-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,24,26) |
| Standard InChI Key | BSWXODZFQQVMJM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Introduction
Structural and Molecular Characteristics
The molecular architecture of N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide combines three distinct units: a pyrazole ring, a benzyl group, and a naphthalene-linked acetamide. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is substituted at the 1-position with a benzyl group (–CH₂C₆H₅) and at the 5-position with an acetamide group (–NHCOCH₂–C₁₀H₇). The naphthalene moiety contributes to the compound’s planar, conjugated system, enhancing its potential for π-π interactions.
Molecular Formula and Weight
-
Molecular Formula: C₂₂H₁₉N₃O
-
Molecular Weight: 341.41 g/mol
-
IUPAC Name: N-[1-(benzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide
Spectroscopic Data
While experimental spectroscopic data for this specific compound is limited in publicly available literature, analogous structures suggest characteristic signatures:
-
¹H NMR: Peaks corresponding to the naphthalene protons (δ 7.2–8.5 ppm), benzyl methylene (δ 5.3 ppm, singlet), pyrazole C–H (δ 7.0–7.5 ppm), and acetamide NH (δ 8.1–8.3 ppm, broad).
-
IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) .
Synthetic Methodologies
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide involves multi-step organic transformations, typically employing palladium-catalyzed cross-coupling and amidation reactions.
Key Synthetic Steps
-
Formation of 1-Benzyl-1H-pyrazol-5-amine:
-
Acetamide Side Chain Installation:
-
Reaction of 1-benzyl-1H-pyrazol-5-amine with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base (e.g., triethylamine) facilitates amide bond formation.
-
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the pyrazole 5-position requires careful control of reaction conditions, as competing reactions at the 3-position are common.
-
Purification: Column chromatography or recrystallization is often necessary to isolate the final product due to byproducts from incomplete coupling or amidation .
Physicochemical Properties
The compound’s properties are influenced by its hybrid aromatic-heterocyclic structure:
| Property | Value/Range |
|---|---|
| Melting Point | 180–185°C (estimated) |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | 3.9 (predicted) |
Comparative Analysis with Analogues
Compared to simpler pyrazole-acetamide derivatives, the naphthalene moiety in N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide enhances hydrophobic interactions and electron delocalization. For instance, replacing naphthalene with phenyl reduces logP by ~1.2 units, diminishing membrane permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume